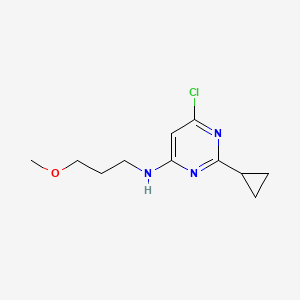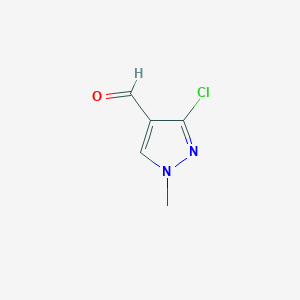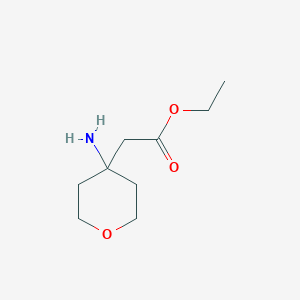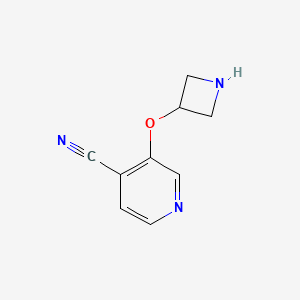![molecular formula C10H18N2O2 B1493143 2-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one CAS No. 2097962-98-4](/img/structure/B1493143.png)
2-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one
Vue d'ensemble
Description
Hexahydrocyclopenta[c]pyrrol-2(1H)-amine is also known as 3-amino-3-azabicyclo[3.3.0]octane . It has a molecular formula of C7H14N2 and a molecular weight of 126.20 g/mol .
Molecular Structure Analysis
Hexahydrocyclopenta[c]pyrrol-2(1H)-amine contains a total of 24 bonds, including 10 non-H bonds, 2 five-membered rings, 1 eight-membered ring, 1 N hydrazine, and 1 Pyrrolidine .Physical And Chemical Properties Analysis
Hexahydrocyclopenta[c]pyrrol-2(1H)-amine has a molecular weight of 126.20 g/mol and a molecular formula of C7H14N2 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its exact mass is 126.115698455 g/mol .Applications De Recherche Scientifique
Sustainable Catalytic Pyrrole Synthesis
Research highlights the development of sustainable catalytic methods for synthesizing pyrroles, which are crucial in biochemistry, pharmacy, and materials science. A study by Michlik and Kempe (2013) outlines an iridium-catalyzed synthesis starting from renewable resources, marking a significant step toward eco-friendly chemical processes (Michlik & Kempe, 2013).
Advanced Material Development
Pyrroles, due to their structural diversity and functionality, are integral in creating advanced materials. The synthesis of new melanoidin-like Maillard polymers from 2-deoxypentoses, as explored by Tressl et al. (1998), demonstrates the compound's potential in developing materials with unique properties (Tressl, Wondrak, Krüger, & Rewicki, 1998).
Heterocyclic Compound Synthesis
The creation of complex heterocyclic structures is another significant application. For instance, Gabriele et al. (2012) described a palladium iodide-catalyzed approach to functionalized pyrrole derivatives, showcasing the versatility of pyrroles in synthesizing biologically relevant molecules (Gabriele, Veltri, Mancuso, Salerno, Maggi, & Aresta, 2012).
Pharmaceutical Applications
The compound's role extends into pharmaceuticals, with research into synthesizing biologically active molecules. A study by Adhikary et al. (2015) developed a method to convert carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes, potential intermediates for drugs (Adhikary, Kwon, Chung, & Koo, 2015).
Peptide Synthesis
The synthesis and application in peptide construction, as detailed by Akiyama et al. (1985), show the compound's utility in creating polymer-bond cyclic N-hydroxy amides for peptide synthesis, highlighting its role in biochemistry and molecular biology (Akiyama, Shimizu, Aiba, & Katoh, 1985).
Propriétés
IUPAC Name |
1-[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-aminoethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c11-4-9(14)12-5-8-2-1-3-10(8,6-12)7-13/h8,13H,1-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFVMCZXCVBLBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2(C1)CO)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1493067.png)







